4-formyl-N-methylpicolinamide
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-formyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-5H,1H3,(H,9,12) |
InChI Key |
FJSVUVRPMANGIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
4-formyl-N-methylpicolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the sources reviewed . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
4-(4-Aminophenoxy)-N-Methylpicolinamide (CAS 284462-37-9)
- Structure: Features a 4-aminophenoxy group instead of a formyl group at the 4-position.
- Synthesis: Prepared via nucleophilic aromatic substitution between 4-chloro-N-methylpicolinamide and 4-aminophenol under reflux in chlorobenzene .
- Applications : Primarily used as an intermediate in synthesizing Sorafenib impurities and related kinase inhibitors .
- Biological Activity : Unlike 4-formyl derivatives, this compound lacks direct antitumor activity but serves as a scaffold for further functionalization .
4-(2-Fluoro-4-Nitrophenoxy)-N-Methylpicolinamide
- Structure: Contains electron-withdrawing groups (fluoro and nitro) at the phenoxy substituent.
- Synthesis: Synthesized by reacting 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol, followed by reduction to form 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide .
- Biological Activity : The nitro group enhances stability but reduces bioavailability compared to formyl derivatives. Antitumor activity is moderate, with IC₅₀ values higher than those of 4-formyl analogs .
4-Chloro-N-Methylpicolinamide
- Structure : Substituted with a chloro group at the 4-position.
- Applications : A key intermediate in synthesizing Sorafenib and other kinase inhibitors. Commercially available from multiple suppliers (e.g., Henan Alfa Chemical Co.) .
- Reactivity : The chloro group allows for nucleophilic substitution but lacks the electrophilic reactivity of the formyl group, limiting direct biological activity .
N-Methyl-4-((2-(Methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS 953770-85-9)
Preparation Methods
Acid Chloride Formation
2-Picolinic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic sodium bromide (NaBr) and chlorobenzene to form 4-chloropyridine-2-carbonyl chloride hydrochloride. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. The use of chlorobenzene as a solvent facilitates the removal of byproducts, yielding the acid chloride in high purity.
Reaction Conditions :
-
Temperature: Reflux (~72°C)
-
Duration: 16 hours
The introduction of a formyl group at the 4-position of the pyridine ring presents significant synthetic challenges due to the ring’s electron-deficient nature. Three primary methodologies have been explored, each with distinct advantages and limitations.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction enables direct formylation of aromatic systems using a reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For N-methylpicolinamide, the electron-withdrawing carboxamide group at position 2 directs electrophilic substitution to the 4-position.
Procedure :
-
Reagent Preparation : DMF and POCl₃ are combined at 0°C to form the iminium chloride intermediate.
-
Reaction with N-Methylpicolinamide : The substrate is added, and the mixture is heated to 60–80°C for 4–6 hours.
-
Hydrolysis : The intermediate is hydrolyzed under acidic conditions to yield this compound.
Challenges :
Palladium-Catalyzed Carbonylation
This method leverages transition-metal catalysis to substitute a halogen at position 4 with a formyl group. Starting from 4-chloro-N-methylpicolinamide, carbon monoxide (CO) serves as the carbonyl source in the presence of a palladium catalyst.
Catalytic System :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Conditions : 80–100°C, 10–20 atm CO pressure
Advantages :
-
Chemoselectivity : Exclusive substitution at position 4 is achieved due to the directing effect of the carboxamide group.
-
Scalability : Demonstrated in gram-scale syntheses of analogous compounds.
Limitations :
-
Cost : High catalyst loading and specialized equipment for CO handling increase operational expenses.
Oxidation of 4-Hydroxymethyl Precursors
A two-step approach involves synthesizing 4-hydroxymethyl-N-methylpicolinamide followed by oxidation to the aldehyde.
Step 1: Hydroxymethyl Introduction
4-Chloro-N-methylpicolinamide undergoes nucleophilic substitution with formaldehyde under basic conditions to install the hydroxymethyl group.
Step 2: Oxidation
The hydroxymethyl intermediate is oxidized using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to yield the formyl derivative.
Optimization Insights :
-
Oxidant Selection : PCC in dichloromethane provides higher yields (~65%) compared to MnO₂ (~50%).
-
Side Reactions : Over-oxidation to the carboxylic acid is mitigated by strict temperature control (0–5°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Vilsmeier-Haack | 40–55 | Direct, single-step formylation | Moderate yields, regioselectivity issues |
| Palladium Carbonylation | 60–75 | High selectivity, scalability | High cost, CO handling requirements |
| Oxidation of Hydroxymethyl | 50–65 | Avoids harsh reagents | Multi-step process, oxidation control |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to confirm purity (>95%). Mobile phases typically consist of acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid.
Industrial and Pharmacological Applications
The synthesis of this compound is pivotal in developing kinase inhibitors such as sorafenib analogs. Its formyl group serves as a handle for further functionalization via reductive amination or condensation reactions. Recent studies highlight its role in modulating ATP-binding pockets in oncogenic kinases, underscoring its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing 4-formyl-N-methylpicolinamide with high purity?
- Methodology : Optimize the formylation of N-methylpicolinamide using Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C, followed by hydrolysis. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using HPLC (>98%) with a C18 column (acetonitrile/water mobile phase) .
- Key Parameters : Control reaction temperature to minimize side products; use anhydrous conditions to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~9.8 ppm for formyl proton ).
- X-ray Crystallography : Resolve crystal structure to validate planar pyridine ring and formyl group orientation .
- HPLC-MS : Verify molecular weight (MW: 178.17 g/mol) and monitor degradation under stress conditions (e.g., light, heat) .
Q. What in vitro models are appropriate for initial antitumor activity screening?
- Models : Use MTT assays on human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer). Report IC₅₀ values with standard deviations (n ≥ 3 replicates) and positive controls (e.g., cisplatin) .
- Data Interpretation : Compare dose-response curves to assess potency; validate cytotoxicity via Annexin V/PI staining for apoptosis .
Advanced Research Questions
Q. How can researchers design SAR studies for this compound derivatives?
- Strategy :
- Modifications : Replace the formyl group with acetyl, nitro, or amine functionalities to probe electronic effects.
- Biological Testing : Evaluate antitumor activity against kinase targets (e.g., EGFR, VEGFR2) using enzyme inhibition assays .
Q. What computational methods predict interactions between this compound and biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase domain).
- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
Q. How can contradictions in biological activity data across studies be resolved?
- Root Causes : Variability in cell line genetic backgrounds, assay protocols (e.g., serum concentration), or compound solubility.
- Solutions :
- Standardize protocols per NIH preclinical guidelines (e.g., cell passage number, assay duration) .
- Use orthogonal assays (e.g., Western blot for target inhibition) to confirm mechanisms .
Q. What strategies optimize reaction yields for this compound derivatives?
- Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 62 | 95 |
| 0–5°C | 78 | 98 |
| Anhydrous DMF | 85 | 99 |
- Key Factors : Lower temperatures reduce side reactions; anhydrous solvents enhance reagent efficiency .
Data Analysis & Reporting
Q. What statistical approaches are recommended for dose-response studies?
- Methods : Nonlinear regression (log[inhibitor] vs. response, variable slope) in GraphPad Prism. Report R² values and 95% confidence intervals .
- NIH Compliance : Include sample size justification, randomization, and blinding in preclinical reports .
Q. How to validate target engagement in mechanistic studies?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
